molecular formula C18H21NO5S B1414063 N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide CAS No. 2232877-40-4

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide

Cat. No.: B1414063
CAS No.: 2232877-40-4
M. Wt: 363.4 g/mol
InChI Key: QOECGEVUFDLCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Identification

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide is systematically classified as an aromatic sulfonamide derivative containing an indane moiety. The compound bears the Chemical Abstracts Service registry number 2232877-40-4 and possesses the molecular formula C₁₈H₂₁NO₅S with a molecular weight of 363.4 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-indene-5-sulfonamide. The molecular structure features three distinct pharmacophoric regions: the indane bicyclic system, the sulfonamide functional group, and the trimethoxyphenyl substituent.

The compound's structural identity is further characterized by its unique InChI key QOECGEVUFDLCCI-UHFFFAOYSA-N and its Simplified Molecular Input Line Entry System representation COC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)OC. This chemical classification places the compound within the broader category of indane derivatives, which are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets. The sulfonamide functionality contributes to the compound's classification as a member of the sulfonamide drug family, a group that has demonstrated significant therapeutic value across multiple disease areas.

The molecular architecture demonstrates sophisticated design principles commonly employed in contemporary drug discovery efforts. The indane core provides a rigid bicyclic framework that constrains molecular conformation while maintaining sufficient flexibility for optimal target binding. The positioning of the sulfonamide group at the 5-position of the indane ring system represents a strategic choice that has been validated in related compounds demonstrating biological activity. The trimethoxyphenyl substitution pattern, featuring methoxy groups at the 2, 4, and 6 positions, creates a sterically hindered yet electronically rich environment that may contribute to selective binding interactions with biological targets.

Historical Context in Sulfonamide Chemistry

The development of sulfonamide chemistry represents one of the most significant advances in the history of medicine, with sulfonamide drugs being the first broadly effective antibacterials used systemically. The foundational work began as early as 1908 when sulfanilamide was first synthesized by a German chemist, though its therapeutic potential remained unrecognized for decades. The breakthrough came in 1927 when the Bayer subsidiary of I.G. Farbenindustrie, under the direction of Dr. Gerhard Domagk, began systematic screening of various dyes for antibacterial effects in animals.

The pivotal discovery occurred in December 1932 when a sulfonamide-containing dye called Prontosil demonstrated specific effectiveness against streptococcal infections. This discovery marked the beginning of the antibiotic revolution and paved the way for the development of numerous sulfonamide derivatives. By the 1940s, sulfanilamide had become widely used, and during World War II, sulfonamide powders became standard components of first-aid kits for treating open wounds. The success of early sulfonamides led to the development of multiple derivatives including sulfathiazole, sulfadiazine, and sulfamethazine, each targeting specific types of bacterial infections.

The evolution of sulfonamide chemistry has continued into the modern era, with contemporary research focusing on expanding the therapeutic applications beyond antibacterial activity. Recent developments have explored sulfonamides as inhibitors of carbonic anhydrase enzymes, anticancer agents, anti-inflammatory compounds, and treatments for ocular diseases. The structural diversity of modern sulfonamide derivatives has expanded significantly, incorporating various heterocyclic systems and hybrid structures that combine multiple pharmacophoric elements. This evolution has led to the development of compounds like this compound, which represents a sophisticated integration of the classic sulfonamide pharmacophore with contemporary medicinal chemistry design principles.

The historical progression from simple sulfonamide antibiotics to complex multi-target compounds demonstrates the enduring value of the sulfonamide scaffold in drug discovery. Modern sulfonamide research has revealed mechanisms of action extending far beyond the original antibacterial effects, including carbonic anhydrase inhibition, Janus kinase pathway modulation, and protease inhibition. This expansion of therapeutic applications has validated the concept of sulfonamides as privileged structures capable of engaging diverse biological targets through structural modification and optimization.

Structural Significance in Medicinal Chemistry

The structural architecture of this compound embodies several key principles of modern medicinal chemistry design, particularly the concept of privileged structures and scaffold optimization. The indane scaffold represents a particularly valuable framework in drug discovery due to its unique combination of aromatic and aliphatic properties fused into a rigid bicyclic system. This structural feature provides medicinal chemists with opportunities to incorporate specific substituents in multiple orientations, creating three-dimensional diversity that can be exploited for selective target binding.

The indane moiety has been successfully incorporated into numerous clinically approved drugs, including indinavir for human immunodeficiency virus treatment, indantadol as a monoamine oxidase inhibitor, indatraline as an amine uptake inhibitor, and indacaterol as a long-acting beta-adrenoceptor agonist. This clinical validation supports the classification of indane as a privileged substructure capable of interacting with diverse biological targets across multiple therapeutic areas. The rigid nature of the indane system constrains molecular conformation while maintaining sufficient flexibility to accommodate induced-fit binding mechanisms commonly observed in protein-ligand interactions.

The sulfonamide functional group contributes additional structural significance through its ability to participate in multiple binding interactions with biological targets. Research on related indoline-5-sulfonamide derivatives has demonstrated potent carbonic anhydrase inhibition, with structure-activity relationship studies revealing the importance of the sulfonamide position and substitution pattern for selective enzyme binding. The sulfonamide group can function as both a hydrogen bond donor and acceptor, enabling versatile binding modes with protein targets. Additionally, the tetrahedral geometry around the sulfur atom provides a three-dimensional anchor point that can enhance binding specificity through complementary shape interactions.

The trimethoxyphenyl substitution pattern represents a sophisticated approach to modulating the compound's physicochemical and biological properties. The methoxy groups at positions 2, 4, and 6 create a highly substituted aromatic ring with unique electronic and steric characteristics. This substitution pattern has been associated with enhanced selectivity in various biological assays, potentially due to the creation of a sterically demanding environment that can discriminate between closely related protein binding sites. The electron-donating nature of the methoxy groups also influences the overall electron density distribution within the molecule, which may affect binding affinity and selectivity for specific targets.

Research Development Timeline

The research development timeline for this compound reflects the broader evolution of sulfonamide chemistry and indane-based drug discovery efforts. While specific developmental milestones for this exact compound are limited in the available literature, its structural classification suggests development within the contemporary framework of modern medicinal chemistry research. The compound's first appearance in chemical databases occurred in 2018, with subsequent structural modifications and updates recorded through 2025.

The foundational research supporting compounds of this structural class can be traced to systematic studies of indoline-5-sulfonamide derivatives reported in recent years. These investigations demonstrated the potential of sulfonamide-substituted indane-related scaffolds as carbonic anhydrase inhibitors, providing proof-of-concept for the biological relevance of this structural framework. The development of synthetic methodologies for accessing indane-5-sulfonamide derivatives has been facilitated by advances in organic synthesis, including copper-catalyzed coupling reactions and electrophilic aromatic substitution protocols.

Recent research efforts have focused on expanding the structure-activity relationships for indane-containing sulfonamides, with particular emphasis on understanding the contribution of various substituent patterns to biological activity. Studies of 1-acylindoline-5-sulfonamides have revealed that structural modifications to the acyl group can significantly influence carbonic anhydrase selectivity, with certain derivatives demonstrating preferential inhibition of specific isoforms. These findings have informed subsequent design strategies for optimizing the biological profiles of related compounds.

The commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool compound. The compound's availability in high purity grades suggests standardized synthetic protocols have been developed to support research applications. Current research directions appear focused on exploring the compound's potential applications in various therapeutic areas, building upon the established biological activities of related sulfonamide derivatives.

The development timeline also reflects the integration of computational chemistry approaches in compound design and optimization. The availability of detailed molecular descriptors and structural data for this compound indicates the application of modern cheminformatics tools in characterizing and predicting the compound's properties. This computational support has likely accelerated the development process by enabling virtual screening approaches and structure-based design strategies.

Properties

IUPAC Name

N-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-14-10-16(23-2)18(17(11-14)24-3)19-25(20,21)15-8-7-12-5-4-6-13(12)9-15/h7-11,19H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOECGEVUFDLCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide typically involves the reaction of 2,4,6-trimethoxyaniline with indane-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide has been studied for its potential anticancer properties. Research indicates that sulfonamides, including this compound, can inhibit the activity of carbonic anhydrases (CAs), which are enzymes often overexpressed in various tumors. Inhibition of CA IX and CA XII has shown promise in suppressing tumor growth and enhancing the efficacy of chemotherapeutic agents .

1.2 Modulation of Chemokine Receptors

This compound has also been identified as a modulator of chemokine receptor activity, particularly CXCR3. It holds potential for treating inflammatory and autoimmune diseases such as asthma, multiple sclerosis, and rheumatoid arthritis . The ability to influence chemokine receptors can lead to significant therapeutic outcomes in conditions characterized by excessive inflammation.

Mechanistic Insights

2.1 Inhibition of Tumor Growth

Studies have demonstrated that this compound exhibits hypoxic selectivity in inhibiting cancer cell lines such as MCF7. The compound has shown an inhibitory concentration (IC50) of approximately 12.9 µM against these cells under hypoxic conditions, indicating its potential use in targeting hypoxia-associated tumor resistance .

2.2 Interaction with P-glycoprotein

Research suggests that this sulfonamide could reverse chemoresistance in cancer cells expressing P-glycoprotein (P-gp), a common mechanism by which cancer cells evade drug treatment. By inhibiting P-gp activity, this compound may enhance the effectiveness of conventional chemotherapeutics like doxorubicin .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. The incorporation of methoxy groups at specific positions on the phenyl ring is critical for its pharmacological efficacy .

Case Studies and Experimental Data

Study Application Findings
Study on Anticancer PropertiesMCF7 Cell LineIC50 = 12.9 µM under hypoxia; significant inhibition observed .
Chemokine Receptor ModulationCXCR3 ActivityPotential treatment for asthma and autoimmune diseases; reduces inflammation .
P-glycoprotein InteractionChemoresistanceReversal of resistance to doxorubicin in K562 cells .

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the sulfonamide moiety can interact with enzyme active sites. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound differs from similar sulfonamides in its core structure and substituent patterns:

  • Indane vs. Ethene/Benzene Scaffolds : Unlike ethenesulfonamides (e.g., compounds 6ac and 6k in –2), which possess a conjugated ethene bridge, the indane system introduces steric bulk and conformational rigidity. This may influence binding affinity in biological targets or solubility .
  • Substituent Positioning: The 2,4,6-trimethoxyphenyl group is conserved across analogs, but additional substituents vary. For example, 6ac includes 3,5-diamino-4-methoxyphenyl groups, while 6k has a 4′-methoxyphenyl moiety.

Physical Properties

Melting points (mp) and spectral data highlight structural influences:

Compound Melting Point (°C) Key Spectral Data (1H NMR)
6ac () 160–162 δ 3.47 (OCH3), 6.25 (Ar-H), 7.56 (CH=)
6k () 156–158 δ 3.81 (OCH3), 6.13 (Ar-H), 7.32 (CH=)
N-(2,4,6-TMP)methanesulfonamide () 67–69 Not provided
Target Compound Not available NMR, LC-MS reported (details undisclosed)

The higher mp of ethenesulfonamides (6ac , 6k ) compared to methanesulfonamide derivatives () may arise from increased conjugation and crystallinity.

Biological Activity

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity based on recent studies, detailing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of sulfonamide compounds characterized by the presence of a sulfonamide group attached to an indane structure. The trimethoxyphenyl moiety enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of indane derivatives with sulfonyl chloride in the presence of a base, followed by purification through crystallization or chromatography.

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamides, including this compound. Research indicates that similar compounds exhibit inhibitory effects against various viruses:

  • Inhibition of Viral Entry : Compounds with sulfonamide structures have shown efficacy in inhibiting viral glycoproteins, which are critical for viral entry into host cells. For instance, derivatives have been reported to exhibit activity comparable to established antiviral drugs against Ebola virus glycoproteins .
  • Activity Against Avian Viruses : Another study demonstrated that certain sulfonamides are effective against avian paramyxovirus (APMV-1), with IC50 values indicating significant antiviral potency .

Anticancer Activity

This compound and its analogs have been investigated for their anticancer properties:

  • Carbonic Anhydrase Inhibition : Some studies have focused on the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in various tumors. Compounds similar to this compound have shown promising results in reducing cell viability in cancer cell lines such as HT-29 and MDA-MB-231 .
  • Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to alter the tumor microenvironment by inhibiting acidification processes and affecting cell migration .

Case Study 1: Antiviral Efficacy

In a comparative study involving multiple sulfonamide derivatives:

  • Compound tested : A derivative similar to this compound.
  • Results : Showed significant inhibition against Newcastle disease virus (NDV) with an IC50 value lower than 0.001 mg/mL .

Case Study 2: Anticancer Activity Analysis

A detailed investigation into the inhibitory effects on human osteosarcoma cell lines revealed:

  • Compound tested : A structurally related sulfonamide.
  • Findings : Demonstrated concentration-dependent inhibition with better efficacy than traditional CA inhibitors like acetazolamide (AZM) .

Summary Table of Biological Activities

Biological ActivityCompound TestedIC50 ValueReference
Antiviral (NDV)This compound<0.001 mg/mL
Anticancer (HT-29 cells)Sulfonamide derivative51.6 - 99.6 nM
Carbonic Anhydrase InhibitionVarious sulfonamides51.6 - 99.6 nM

Q & A

Q. What are the standard synthetic routes for N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via sulfonamide coupling. A common approach involves reacting 2,4,6-trimethoxyaniline with a sulfonyl chloride derivative (e.g., indane-5-sulfonyl chloride) under basic conditions. Key intermediates like ethyl 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetate (yield: 78%) are prepared first, followed by hydrolysis and condensation . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonamide coupling minimizes side reactions.
  • Solvent selection : Dichloromethane or THF improves solubility of trimethoxyphenyl intermediates .
  • Catalytic bases : Triethylamine or pyridine neutralizes HCl, accelerating the reaction .

Q. Yield Comparison Table

IntermediateMethodYieldReference
Ethyl 2-(N-(TMP)sulfamoyl)acetateChlorosulfonyl addition78%
2-(N-(TMP)sulfamoyl)acetic acidHydrolysis80%

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key NMR signals assigned?

Methodological Answer:

  • 1H NMR : Focus on the trimethoxyphenyl group (δ 3.81 ppm, singlet, 9H) and sulfonamide NH (δ 5.84–9.89 ppm, broad). Coupling constants (e.g., J = 15.3 Hz for ethene protons in derivatives) confirm stereochemistry .
  • HRMS : Used to validate molecular ion peaks (e.g., [M+H]+ at m/z 380.1071) .
  • Melting Point : Sharp ranges (e.g., 156–158°C) indicate purity .

Replication Tip : Always compare NMR data with intermediates like 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetic acid (δ 6.04 ppm, Ar-H) to confirm stepwise synthesis .

Q. How are intermediates like 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetic acid validated for purity?

Methodological Answer:

  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.
  • Microanalysis : For new intermediates, elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
  • Recrystallization : Ethanol/water mixtures purify intermediates, confirmed by consistent melting points .

Q. What protocols ensure reproducibility in multi-step syntheses of derivatives?

Methodological Answer:

  • Detailed Logs : Document reaction times, solvent batches, and humidity (hygroscopic intermediates require anhydrous conditions) .
  • Standardized Workup : For ethenesulfonamide derivatives (e.g., compound 6k), use method A (Wittig-Horner reaction) or method B (dehydration of hydroxy intermediates) with strict temperature control .

Q. How does solvent polarity affect sulfonamide coupling efficiency?

Methodological Answer:

  • Low Polarity (DCM) : Enhances nucleophilicity of 2,4,6-trimethoxyaniline, improving sulfonyl chloride coupling .
  • High Polarity (DMF) : Required for polar intermediates but may require longer reaction times to avoid decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro in compound 6s) to enhance electrophilic interactions with biological targets .
  • Stereoelectronic Effects : The (E)-configuration in ethenesulfonamides (e.g., 6p) improves binding to hydrophobic enzyme pockets .
  • Biological Assays : Screen derivatives against cancer cell lines (e.g., IC50 values) to correlate substituent effects with potency .

Q. How should researchers resolve contradictions in NMR splitting patterns for ethenesulfonamide derivatives?

Methodological Answer:

  • Dynamic Effects : Rotameric splitting in NH signals (δ 5.84–9.89 ppm) arises from restricted rotation around the sulfonamide bond. Use variable-temperature NMR to confirm .
  • Diastereotopic Protons : For CH2 groups in intermediates (e.g., δ 3.90 ppm in compound 3f), apply 2D-COSY to distinguish coupling networks .

Q. What strategies mitigate low yields in multi-step syntheses (e.g., dehydration of hydroxy intermediates)?

Methodological Answer:

  • Acid Catalysts : Use p-toluenesulfonic acid for dehydrations (e.g., converting 17b to 6s) to minimize byproducts .
  • Microwave Assistance : Reduces reaction time for hydrolysis steps (e.g., ester to acid conversion) .
  • Column Chromatography : Separate isomers using gradient elution (hexane → ethyl acetate) .

Q. How is MALDI-MS applied to analyze sulfonamide-protein interactions?

Methodological Answer:

  • Derivatization : Label proteins with tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) tags to enhance ionization efficiency .
  • Post-Source Decay (PSD) : Fragment TMPP-Ac-labeled peptides to map sulfonamide binding sites .
  • Quantitative Workflow : Compare peak intensities (m/z 300–1000) between treated and control samples .

Q. What mechanisms explain the biological activity of 2,4,6-trimethoxyphenyl-containing sulfonamides?

Methodological Answer:

  • Enzyme Inhibition : Trimethoxyphenyl groups mimic ATP-binding motifs in kinases (e.g., tubulin polymerization inhibitors) .
  • Membrane Permeability : Methoxy groups enhance lipophilicity, improving cellular uptake (logP calculated via HPLC) .
  • Metabolic Stability : Resistance to demethylation by cytochrome P450 enzymes prolongs in vivo activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.